molecular formula C8H14N4O2 B1382908 4-amino-N-(2-hydroxyethyl)-1,2-dimethyl-1H-imidazole-5-carboxamide CAS No. 132038-61-0

4-amino-N-(2-hydroxyethyl)-1,2-dimethyl-1H-imidazole-5-carboxamide

Cat. No.: B1382908
CAS No.: 132038-61-0
M. Wt: 198.22 g/mol
InChI Key: HOQHJGVESUYQFU-UHFFFAOYSA-N
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Description

4-Amino-N-(2-hydroxyethyl)-1,2-dimethyl-1H-imidazole-5-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazole ring, an amino group, a hydroxyethyl group, and a carboxamide group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1,2-dimethylimidazole as the core structure.

  • Functionalization: The imidazole ring is then functionalized with an amino group through a nitration reaction followed by reduction.

  • Attachment of Hydroxyethyl Group: The amino group is further modified by reacting with 2-chloroethanol to introduce the hydroxyethyl group.

  • Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group, which can then be reduced back to an amino group.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen or iron.

  • Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Iron (Fe) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Chloroethanol and a base such as sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation Products: Nitro derivatives of the compound.

  • Reduction Products: Amino derivatives of the compound.

  • Substitution Products: Various hydroxyethyl-substituted derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays. Medicine: Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-N-(2-hydroxyethyl)-1,2-dimethyl-1H-imidazole-5-carboxamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

  • 4-Amino-N-(2-hydroxyethyl)benzamide: Similar structure but lacks the imidazole ring.

  • 1,2-Dimethylimidazole: Core structure without the amino, hydroxyethyl, and carboxamide groups.

  • N-(2-Hydroxyethyl)ethylenediamine: Contains the hydroxyethyl group but lacks the imidazole ring and carboxamide group.

Uniqueness: 4-Amino-N-(2-hydroxyethyl)-1,2-dimethyl-1H-imidazole-5-carboxamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the imidazole ring provides additional stability and reactivity compared to similar compounds.

Properties

IUPAC Name

5-amino-N-(2-hydroxyethyl)-2,3-dimethylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-5-11-7(9)6(12(5)2)8(14)10-3-4-13/h13H,3-4,9H2,1-2H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQHJGVESUYQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)C(=O)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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